molecular formula C17H20N2O4S B5754125 5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide

Cat. No.: B5754125
M. Wt: 348.4 g/mol
InChI Key: QEQVTQADRAZEBD-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylsulfamoyl group, a methoxyphenyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline to form N-(3-methoxyphenyl)-2-methylbenzamide.

    Introduction of the Dimethylsulfamoyl Group: The final step involves the introduction of the dimethylsulfamoyl group. This can be achieved by reacting N-(3-methoxyphenyl)-2-methylbenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of 5-(hydroxysulfamoyl)-N-(3-hydroxyphenyl)-2-methylbenzamide.

    Reduction: Formation of 5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfamoyl and methoxy groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-methylbenzamide: Lacks the dimethylsulfamoyl group.

    5-(dimethylsulfamoyl)-2-methylbenzamide: Lacks the methoxyphenyl group.

    N-(3-methoxyphenyl)-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.

Uniqueness

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide is unique due to the presence of both the dimethylsulfamoyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(3-methoxyphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-8-9-15(24(21,22)19(2)3)11-16(12)17(20)18-13-6-5-7-14(10-13)23-4/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQVTQADRAZEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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